molecular formula C29H44N2O6 B14165984 Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 73018-28-7

Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane

Cat. No.: B14165984
CAS No.: 73018-28-7
M. Wt: 516.7 g/mol
InChI Key: LBJWTRWOWCOLAQ-UHFFFAOYSA-N
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Description

Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex organic compound that combines the properties of acetic acid, hexane-1,6-diamine, and an epoxide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and epoxide functional groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the acetic acid moiety.

    Substitution: Nucleophilic substitution reactions can take place at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation: Formation of corresponding amides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted epoxides and amines.

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Epoxide Ring: The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives.

    Amine Groups: The amine groups can participate in hydrogen bonding and nucleophilic substitution reactions, enhancing the compound’s reactivity and versatility.

    Acetic Acid Moiety: Acts as a stabilizing agent and can participate in esterification and amidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is unique due to its combination of functional groups, which impart a wide range of reactivity and potential applications. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

73018-28-7

Molecular Formula

C29H44N2O6

Molecular Weight

516.7 g/mol

IUPAC Name

acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane

InChI

InChI=1S/C21H24O4.C6H16N2.C2H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-2(3)4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;1H3,(H,3,4)

InChI Key

LBJWTRWOWCOLAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN

Related CAS

73018-28-7

Origin of Product

United States

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